2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid

Lipophilicity Physicochemical property Drug design

Incomplete SAR matrices at the pyrazolo[1,5-a]pyrimidine 2-position undermine kinase QSAR models and delay lead optimization. This 2-ethyl variant fills the gap between 2-H/Me and 2-iPr/Ph analogs, enabling complete substituent profiling. • Free -COOH enables direct, single-step amide coupling without ester hydrolysis - a critical throughput advantage in parallel synthesis • Fragment-like MW 191.19 with XLogP3 0.7 - optimized for kinase ATP-binding site fragment screens • 98% purity with immediate stock availability for global dispatch

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13633890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCC1=NN2C=CC=NC2=C1C(=O)O
InChIInChI=1S/C9H9N3O2/c1-2-6-7(9(13)14)8-10-4-3-5-12(8)11-6/h3-5H,2H2,1H3,(H,13,14)
InChIKeySUEMNAMDLWHEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: Core Scaffold Identity and Procurement Baseline


2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1367863-55-5) is a fused N-heterocyclic compound with molecular formula C₉H₉N₃O₂ and molecular weight 191.19 g/mol . It belongs to the broader class of pyrazolo[1,5-a]pyrimidine-3-carboxylic acids, a scaffold extensively explored as a privileged structure in kinase inhibitor drug discovery programs targeting B-Raf, CDK, and other therapeutically relevant kinases [1]. Commercial availability of this specific ethyl-substituted variant is limited to a small number of specialized research chemical suppliers offering purities typically at 95–98% .

Core Scaffold Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Privileged kinase inhibitor scaffold
Key Substituent 2-Ethyl variant Defined steric and electronic probe
Procurement Context Limited supplier availability, 95–98% reported purity Specialized research chemical sourcing

Why Generic Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids Cannot Substitute for the 2-Ethyl Variant in Structure-Driven Research


The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold has well-established structure–activity relationship (SAR) data showing that substitution at the 2-position directly modulates both biochemical potency and selectivity across multiple kinase targets [1]. In the B-Raf kinase series, for instance, alteration of the 2-substituent from hydrogen to alkyl or aryl groups resulted in IC₅₀ variations exceeding 10-fold [1]. Therefore, indiscriminate substitution of the 2-ethyl analog with the unsubstituted parent acid (CAS 25940-35-6) or alternative 2-alkyl/aryl congeners without confirmatory re-screening is chemically unsound and risks invalidating SAR hypotheses, reducing hit confirmation rates, and wasting downstream assay resources.

1
2-Substituent SAR sensitivity Reported IC₅₀ variations exceeding 10-fold with alteration of the 2-position in B-Raf series may invalidate SAR hypotheses if the 2-ethyl is replaced with parent acid or other 2-alkyl/aryl analogs.
2
Lipophilicity and permeability profile shift Calculated XLogP3-AA differs by ~0.7 log units between 2-ethyl and unsubstituted core, which may alter membrane permeability ranking in screening libraries.
3
Synthetic route divergence Ester analogs require an additional hydrolysis step before amide coupling; direct substitution with ethyl ester may reduce throughput and introduce intermediate loss.

Quantitative Differentiation Evidence: 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid vs. Closest Structural Analogs


2-Ethyl Substituent Contributes a Calculated Lipophilicity (XLogP3-AA) of 1.2 to the Core Scaffold

The 2-ethylpyrazolo[1,5-a]pyrimidine core (CAS 78562-33-1, the decarboxylated analog) exhibits a calculated XLogP3-AA of 1.2, representing a measurable increase in lipophilicity compared to the unsubstituted core (XLogP3-AA ≈ 0.5 for pyrazolo[1,5-a]pyrimidine) . This difference in calculated partition coefficient directly influences membrane permeability potential and is a key parameter in early-stage drug design prioritize lists.

2-Ethyl Lipophilicity
Class-level inference
2-Ethyl core XLogP3-AA = 1.2 vs. unsubstituted core ≈ 0.5 (Δ +0.7)
Supports permeability ranking review within screening libraries.
Computational prediction; data to verify experimentally.
Lipophilicity Physicochemical property Drug design

Molecular Weight of 191.19 g/mol Places the Compound Within Optimal Fragment-Like Property Space

With a molecular weight of 191.19 g/mol, 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid falls well within the 'rule of three' criteria for fragment-based screening libraries (MW < 300) . This contrasts with many commercially popular substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs (e.g., 7-trifluoromethyl-5-aryl derivatives) that exceed MW 350 and may be less suitable for fragment-based lead generation campaigns.

Fragment-Like MW
Class-level inference
MW 191.19 g/mol, ~211 g/mol lower than representative 5,7-disubstituted analog (MW ~403)
Supports fragment-based library assembly decision.
Higher ligand efficiency context; favorable for early-stage screening.
Fragment-based drug discovery Physicochemical property Library design

Carboxylic Acid at the 3-Position Enables Direct One-Step Amide Coupling for SAR Exploration

The free carboxylic acid functional group at the 3-position of 2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid permits direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) without requiring a preliminary hydrolysis step . In contrast, the ester analogs such as ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) necessitate ester hydrolysis prior to amide coupling, adding one synthetic step and potentially introducing racemization or degradation in sensitive substrates.

Amide Coupling Step Count
Head-to-head
Free acid: 1 step vs. ethyl ester: 2 steps (hydrolysis + coupling)
Reduced synthetic step may improve throughput in library production.
Standard coupling conditions; vendor datasheet context.
Synthetic versatility Amide coupling Medicinal chemistry

Ethyl Group at the 2-Position Provides a Defined Steric and Electronic Probe for Kinase ATP-Binding Sites

SAR studies on pyrazolo[1,5-a]pyrimidine-3-carboxylate B-Raf kinase inhibitors have demonstrated that substituents at the 2-position of the scaffold significantly influence biochemical potency [1]. While specific comparative IC₅₀ data for the 2-ethyl variant against matched 2-methyl, 2-H, or 2-isopropyl analogs are not publicly disclosed in the primary literature as of this writing, the established SAR trend indicates that small alkyl groups at the 2-position can modulate activity through a combination of steric occupancy and inductive electronic effects. The 2-ethyl group thus serves as a defined, intermediate-sized probe between methyl (minimal steric bulk) and isopropyl (branched, larger steric demand) in systematic SAR explorations.

2-Position SAR Probe
Class-level inference
Intermediate steric/electronic probe between 2-H, 2-methyl, and 2-isopropyl in B-Raf kinase context
Enables SAR matrix completeness for lead optimization campaigns.
Quantitative IC₅₀ rank-order data for 2-ethyl entity not publicly disclosed.
Kinase inhibitor SAR ATP-binding site

Optimal Research and Procurement Scenarios for 2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Fragment-Based Kinase Inhibitor Library Assembly

The compound's low molecular weight (191.19 g/mol) and favorable fragment-like properties make it an ideal candidate for inclusion in fragment screening libraries targeting kinase ATP-binding sites . Its 2-ethyl substitution provides a controlled lipophilic increment (XLogP3-AA 1.2) that can probe hydrophobic pockets adjacent to the hinge region .

High-Throughput Amide Library Synthesis for SAR Exploration

The free carboxylic acid functionality enables direct, single-step amide coupling with diverse amine libraries, eliminating the ester hydrolysis step required for the corresponding ethyl ester . This streamlined reactivity is particularly valuable in high-throughput parallel synthesis settings where step reduction directly translates to increased throughput.

Systematic 2-Position SAR Probe in Pyrazolo[1,5-a]pyrimidine Lead Optimization

As part of a deliberate SAR matrix exploring the 2-position of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold, the 2-ethyl variant fills the gap between 2-H/2-methyl and 2-isopropyl/2-phenyl analogs . Its procurement ensures completeness of the SAR dataset, which is critical for both internal decision-making and patent filing strategies.

Building Block for B-Raf and Related Kinase Inhibitor Programs

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is established as a core motif in B-Raf kinase inhibitor development . The 2-ethyl variant provides a specific substitution pattern for exploring selectivity determinants against other members of the Raf kinase family or off-target kinases in selectivity panels.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor library assembly
Low MW (191.19 g/mol) and controlled lipophilicity (XLogP3-AA 1.2)
Fragment-like property compliance and ATP-site probe suitability
High-throughput amide library synthesis
Free carboxylic acid for direct one-step coupling
Reactivity and throughput advantage over ester analogs
Systematic 2-position SAR probe
Intermediate 2-ethyl steric/electronic profile
SAR matrix completeness and patent composition-of-matter support
B-Raf and related kinase inhibitor programs
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold with defined 2-substitution
Selectivity determinant exploration and off-target kinase profiling
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